molecular formula C20H16O2 B14302881 Pyren-1-YL butanoate CAS No. 123900-18-5

Pyren-1-YL butanoate

Cat. No.: B14302881
CAS No.: 123900-18-5
M. Wt: 288.3 g/mol
InChI Key: AJMSJNPWXJCWOK-UHFFFAOYSA-N
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Description

Pyren-1-yl butanoate is a fluorescent compound of significant interest in research due to the unique photophysical properties of the pyrene moiety. The pyrene nucleus is valued for its extended rigid structure, long fluorescence lifetime, and sensitivity to its microenvironment, making it a versatile component in organic electronics, supramolecular chemistry, and as a molecular probe . This ester derivative is particularly useful in the synthesis of more complex molecular architectures. Researchers can exploit the ester functional group for further chemical modifications or utilize the molecule directly as a fluorescent tag. Pyrene-based compounds are extensively used in the development of field-effect transistors, OLEDs, and fluorescent sensors, where their emission behavior (e.g., monomer-excimer transitions) can signal binding events or environmental changes . The extended aromatic surface of the pyrene unit also enables strong π-stacking and CH-π interactions, which are crucial for non-covalently functionalizing nanomaterials like carbon nanotubes and graphene, and for studying interactions with biomolecules such as nucleic acids . Key Research Applications: • A building block in materials science for constructing organic electronic devices . • A fluorescent probe for investigating micellization processes and studying the properties of organized assemblies like surfactant micelles . • A precursor in supramolecular chemistry for creating systems that rely on specific non-covalent interactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123900-18-5

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

pyren-1-yl butanoate

InChI

InChI=1S/C20H16O2/c1-2-4-18(21)22-17-12-10-15-8-7-13-5-3-6-14-9-11-16(17)20(15)19(13)14/h3,5-12H,2,4H2,1H3

InChI Key

AJMSJNPWXJCWOK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Significance of the Pyrene Core in Functional Molecular Systems Research

The pyrene (B120774) nucleus is a cornerstone in the development of functional materials due to its unique photophysical and electronic properties. researchgate.net As a representative polycyclic aromatic hydrocarbon, pyrene is utilized in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells, owing to its deep blue fluorescence, extensive macrocyclic conjugation, high charge carrier mobility, and stability. researchgate.netacs.org

One of the most notable characteristics of pyrene is its ability to form "excimers," or excited-state dimers, which exhibit a distinct, red-shifted fluorescence compared to the monomer emission. uky.edu This property, combined with a high fluorescence quantum yield and long-lived excited states, makes pyrene an exceptional molecular probe for studying microenvironments in biological and chemical systems. uky.edu

The planar, conjugated structure of the pyrene core facilitates strong π-stacking interactions, which are crucial for self-assembly and the formation of ordered structures in materials. researchgate.netchinesechemsoc.org Researchers leverage these properties to construct complex molecular architectures, such as porous nanocarbons and dendrimers, where the pyrene unit can act as a photoactive core. chinesechemsoc.org The electronic properties of the pyrene core can be finely tuned through chemical modification, allowing for the design of materials with tailored characteristics for specific applications. nih.gov Functionalization of the pyrene core is a key strategy to advance its use in luminescent materials for organic electronics. researchgate.net

Overview of Ester Derivatives in Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons are a class of organic compounds characterized by fused aromatic rings. wikipedia.orgresearchgate.net Ester derivatives of PAHs, such as Pyren-1-yl butanoate, are compounds where an ester group is attached to the aromatic core. This functionalization is a versatile strategy used to modify the properties of the parent PAH for various applications.

Esterification is one of the most frequently employed reactions to create 1-substituted pyrene (B120774) derivatives. uky.edu Introducing an ester group can significantly alter the solubility, processability, and electronic properties of the PAH. For instance, the addition of alkyl chains via ester linkages can improve solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices.

Ester groups also serve as versatile linkers. In supramolecular chemistry and materials science, they are used to connect PAH units to other molecules, polymers, or surfaces. A prominent example is 1-Pyrenebutyric acid N-hydroxysuccinimide ester (PANHS), which is widely used as a coupling agent to immobilize biomolecules like antibodies onto carbon-based surfaces such as graphene or carbon nanotubes for biosensor applications. zimmerpeacocktech.commedchemexpress.com The pyrene moiety anchors to the surface via π-stacking, while the activated ester group covalently binds to the target molecule. Similarly, pyrene-based oxime esters have been synthesized and investigated as photoinitiators for free radical polymerization under visible light. researchgate.net

Research Trajectories for Pyren 1 Yl Butanoate and Its Analogues

Regioselective Synthesis of 1-Substituted Pyrene Precursors

The synthesis of this compound fundamentally relies on the ability to selectively functionalize the pyrene core at the C1 position. The electronic structure of pyrene dictates that electrophilic aromatic substitution (EAS) preferentially occurs at the electron-rich 1, 3, 6, and 8 positions. rsc.orgrsc.org This inherent reactivity is exploited to install a functional group handle, typically a hydroxyl group, to serve as the attachment point for the butanoate moiety.

A robust and widely adopted method for preparing the key precursor, 1-hydroxypyrene (B14473), involves a multi-step sequence starting from unsubstituted pyrene. google.com

Friedel-Crafts Acylation: The process commences with a Friedel-Crafts acylation of pyrene with acetyl chloride, using a Lewis acid catalyst like aluminum trichloride (B1173362) in a suitable solvent such as dichloromethane (B109758). This reaction selectively yields 1-acetylpyrene. google.com

Baeyer-Villiger Oxidation: The resulting ketone, 1-acetylpyrene, is then subjected to a Baeyer-Villiger oxidation. This reaction converts the ketone into an ester, specifically 1-acetoxypyrene, using an oxidant like sodium perborate. google.com Alternative protocols for this oxidation have also been developed, including those using m-CPBA or selenium dioxide with hydrogen peroxide. nsf.gov

Hydrolysis: The final step is the saponification (hydrolysis) of the 1-acetoxypyrene intermediate. Treatment with a base, such as sodium hydroxide, followed by acidic workup, cleaves the ester bond to afford the target precursor, 1-hydroxypyrene, in high yield. google.com

Other indirect methods and strategies involving the functionalization of pyrene precursors like tetrahydropyrene or the use of directing groups can also achieve regioselectivity, but the acylation-oxidation-hydrolysis sequence remains a highly effective and common route for accessing the 1-hydroxy derivative required for esterification. rsc.orgnsf.gov

Esterification Protocols for Butanoate Moiety Incorporation

With 1-hydroxypyrene in hand, the subsequent step is the formation of the ester linkage with a butyryl group. This can be accomplished through several methods, ranging from classical acid-catalyzed reactions to the use of highly reactive acylating agents.

Classical esterification involves the reaction of an alcohol (1-hydroxypyrene) with a carboxylic acid (butyric acid) or its more reactive derivatives like an acid chloride (butanoyl chloride) or anhydride (B1165640) (butyric anhydride). To drive the reaction to completion, particularly when using the carboxylic acid directly, a coupling agent is often required.

A prominent example is the Steglich esterification , which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comrsc.orgosti.gov In this procedure, the carboxylic acid is activated by the carbodiimide, making it susceptible to nucleophilic attack by the hydroxyl group of 1-hydroxypyrene. This method is highly efficient and proceeds under mild conditions. mdpi.comscitepress.org

MethodReactantsKey Reagents/CatalystsTypical ConditionsReference
Steglich Esterification1-Hydroxypyrene, Butyric AcidDCC or EDC, DMAPAnhydrous DCM or DMF, 0°C to RT, 18-24h mdpi.comrsc.orgosti.gov
Acid Chloride Method1-Hydroxypyrene, Butanoyl ChlorideTertiary Amine Base (e.g., Triethylamine)Anhydrous solvent (DCM, THF), 0°C to RT
Acid Anhydride Method1-Hydroxypyrene, Butyric AnhydrideAcid or Base Catalyst (e.g., H₂SO₄, Pyridine)Mild heating may be required

An alternative strategy involves the use of "activated esters," which are significantly more reactive towards nucleophiles than the corresponding carboxylic acids. This approach often reverses the roles of the pyrene-containing and butanoate-containing reactants. Here, one would start with 1-pyrenebutyric acid and activate it for reaction with a desired alcohol.

The most common activated esters are N-hydroxysuccinimide (NHS) esters. mdpi.com For instance, 1-pyrenebutyric acid N-hydroxysuccinimide ester (PSE) is a commercially available and stable reagent. broadpharm.comsigmaaldrich.comlumiprobe.com While NHS esters are most frequently used to react with primary amines to form stable amide bonds for bioconjugation, they can also undergo transesterification with alcohols, especially under basic conditions, to form the desired ester product. mdpi.comresearchgate.net This method is particularly valuable in multistep syntheses where mild reaction conditions are paramount. researchgate.netnih.gov

The primary advantage of using an activated ester is the high efficiency and selectivity of the reaction, often proceeding cleanly without the need for harsh catalysts or conditions that might be incompatible with other functional groups on a complex substrate. nih.govacs.org

ParameterClassical Esterification (e.g., Steglich)Activated Ester Approach (e.g., NHS Ester)
Starting Materials Alcohol (1-Hydroxypyrene) + Carboxylic AcidActivated Ester (e.g., Pyrenebutyric acid NHS ester) + Alcohol
Reactivity Moderate; requires coupling agents (DCC/EDC)High; reacts readily with nucleophiles
Byproducts Urea byproduct (e.g., DCU), which may require filtrationWater-soluble NHS
Common Application General organic synthesisBioconjugation (amine labeling), mild esterification

Diversification of the Butanoate Chain and Pyrene Core Functionalization

This compound is not only a terminal product but also a versatile scaffold for creating more complex and functionally diverse molecules. Modifications can be introduced to the aliphatic chain or to other positions on the pyrene core.

Further functionalization allows for the fine-tuning of the molecule's properties. While the butanoate chain itself can be modified prior to esterification (e.g., using substituted butyric acid derivatives), a more common strategy is the subsequent functionalization of the pyrene core.

Given that the 1-position is occupied, the remaining activated positions (3, 6, and 8) are available for further electrophilic substitution. rsc.org Reactions such as bromination, nitration, or Friedel-Crafts acylation can introduce additional functional groups, which can then be elaborated into a wide array of aliphatic or aromatic substituents through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). uky.eduacs.org This allows for the creation of asymmetrically substituted pyrenes with tailored electronic and photophysical properties. acs.orgworktribe.com For example, introducing an electron-donating or electron-withdrawing group at a different position can modulate the emission wavelength and quantum yield of the pyrene fluorophore. worktribe.com

A major application of pyrene derivatives is their use as fluorescent probes and labels. The this compound structure is ideal for this purpose, where the butanoate chain acts as a flexible spacer or linker to attach the pyrene fluorophore to a target molecule. rsc.org

The terminal end of the butanoate can be modified for conjugation. For instance, if the synthesis starts with 1-pyrenebutyric acid, its carboxylic acid group can be coupled to an amine on a biomolecule (like a protein or DNA) to form a stable amide bond. beilstein-journals.orgcore.ac.uk Alternatively, the ester itself can be part of a more complex linker system. Research has shown this compound moieties being incorporated into larger molecular architectures, such as metal-organic frameworks, ligands for metal complexes, and polymers. rsc.orgnih.govruben-group.deuniversiteitleiden.nl The linker's length and chemical nature (e.g., rigid phenyleneethynylene vs. flexible alkyl chain) can be precisely controlled to dictate the distance and interaction between the pyrene unit and the conjugated partner. acs.orgnih.gov

Conjugated Molecule/SystemLinker StrategyPurpose/ApplicationReference
2,6-bispyrazolylpyridine LigandBenzyl ester group involving the butanoic chainCreation of Fe(II) complexes with tunable spin-transition properties rsc.orgruben-group.de
Ruthenium ComplexEster linker to a terpyridine ligandPhoto-activated chemotherapy (PACT) agent with a fluorescent tag universiteitleiden.nl
PhenanthridineAmide bond formed from pyrenecarboxylic acidFluorescent probes for DNA/RNA beilstein-journals.org
DNA OligomersDirect attachment of pyrene to DNA backboneStudy of self-assembly pathways in bioconjugates core.ac.uk
Calix rsc.orgtriazoliumEster linkerFluorescent sensor for anion recognition rsc.org

Cross-Coupling Reactions in Pyrene-1-YL Butanoate Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the attachment of alkyl chains to the pyrene core. worktribe.comuky.edu These methods are crucial for synthesizing precursors like 1-pyrenebutyric acid, which is then esterified to yield this compound. uky.eduruben-group.de The primary starting material for these reactions is often a halogenated pyrene, such as 1-bromopyrene (B33193) or 1-iodopyrene (B1601410). uky.edursc.org

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. uky.edunih.gov For the synthesis of this compound precursors, this reaction typically involves coupling a pyrene-boronic acid with a halogenated four-carbon chain or, more commonly, coupling a halopyrene with a suitable boronic acid or ester. uky.eduruben-group.de

For instance, 1-pyreneboronic acid can be reacted with various aryl bromides to form C-C bonds. uky.edu A similar strategy can be envisioned for creating the butyrate (B1204436) sidechain. The synthesis of pyrene-containing ligands often utilizes Suzuki coupling; for example, 2,6-di(1H-pyrazol-1-yl)-4-(pyren-1-yl)pyridine was synthesized via the Suzuki cross-coupling of 4′-iodo-2′,6′-dipyrazolyl-pyridine with pyreneboronic acid. ruben-group.de Subsequently, an esterification using 1-pyrenebutyric acid can yield a more complex analogue, 4-(2,6-di(1H-pyrazol-1-yl)pyridin-4-yl)benzyl 4-(pyren-1-yl)butanoate. ruben-group.de This highlights a common strategy where the cross-coupling reaction builds the core structure, which is later functionalized with the butanoate group.

The functionalization of pyrene at its 1,3,6,8-positions is readily achieved via Suzuki coupling with 1,3,6,8-tetrabromopyrene (B107014) and various boronic acids, demonstrating the robustness of this method for creating complex pyrene derivatives. uky.edu The synthesis of pyrene-based materials for porphyrin-pyrene hybrids has also been successfully achieved through palladium-catalyzed Suzuki-Miyaura coupling. worldscientific.com

Table 1: Selected Examples of Suzuki Coupling Reactions for Pyrene Functionalization

Pyrene SubstrateCoupling PartnerCatalyst SystemBaseSolventProduct YieldReference
1-Pyreneboronic acidAryl bromidesPd(PPh₃)₄Na₂CO₃Toluene (B28343)63-66% uky.edu
4′-Iodo-2′,6′-dipyrazolyl-pyridine1-Pyreneboronic acidNot specifiedNot specifiedNot specifiedNot specified ruben-group.de
1,3,6,8-TetrabromopyreneVarious boronic acidsPalladium catalystNot specifiedNot specifiedHigh yields uky.edu
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh mdpi.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene, and it serves as a powerful method for C-C bond formation. researchgate.netfrontiersin.org In the context of synthesizing this compound precursors, the Heck reaction can be used to introduce a four-carbon chain onto the pyrene ring. A documented route to 1-pyrenebutyric acid involves the Heck reaction of 1-iodopyrene with an allylic alcohol to introduce an alkanone chain, which is subsequently converted to the carboxylic acid. uky.edu

This reaction is broadly applicable for functionalizing pyrene. For example, monosubstituted pyrenes, such as 1-bromopyrene, can undergo Heck coupling with styrenes. rsc.org Amphiphilic fluorescent compounds based on pyrene have been prepared via a Heck coupling reaction between a bromopyrene unit and an alkenyl derivative. mdpi.com Recent advancements have focused on developing more sustainable protocols, such as using a pyrene-functionalized highly reduced graphene oxide-palladium nanocomposite as a catalyst for the Mizoroki-Heck reaction in water. frontiersin.orgnih.gov This catalyst has been successfully applied to the coupling of various aryl halides with acrylic acid. frontiersin.orgnih.gov

Table 2: Representative Heck Coupling Reaction Conditions

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. slideshare.net This reaction is instrumental in synthesizing pyrene-alkyne conjugates, which can be precursors to the butanoate sidechain after subsequent transformations like hydrogenation and oxidation. uky.eduacs.org For example, a terminal alkyne can be directly coupled to 1-bromopyrene using a Sonogashira reaction. acs.org The choice of palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, can influence the formation of side products like Glaser-type homocoupled di-alkynes. acs.org

The scope of the Sonogashira reaction is extensive, allowing for the coupling of various aryl halides with terminal alkynes under increasingly mild, copper-free conditions to avoid the formation of alkyne dimers. slideshare.netacs.org Room-temperature Sonogashira couplings have been developed using specialized monoligated palladium precatalysts. acs.orgnih.gov These methods are crucial for medicinal chemistry applications and the synthesis of complex organic materials. acs.org While direct synthesis of the butanoate chain via Sonogashira is not typical, the introduction of a butynyl group to the pyrene core, which can then be reduced, provides a viable, albeit multi-step, pathway.

Table 3: Conditions for Sonogashira Coupling of Pyrene Derivatives

Pyrene SubstrateCoupling PartnerCatalyst SystemBase / AdditivesConditionsYieldReference
1-BromopyreneTHP-protected 4-(pent-4-yn-1-yl)pyrazolePd(PPh₃)₂Cl₂, CuINot specifiedNot specified~96% (product) acs.org
Aryl IodidesPhenylacetyleneCu(OTf)₂, Pyrene (ligand)Not specifiedNot specifiedGood to exceptional rsc.org
Aryl HalidesPhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSO, Room Temp.High acs.orgnih.gov

Chemo-Enzymatic Synthesis and Biocatalytic Approaches

Chemo-enzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts, offering a green and sustainable alternative for producing fine chemicals. researchgate.netfrontiersin.org In the context of this compound, biocatalysis is particularly relevant for the esterification step, where an enzyme, typically a lipase (B570770), catalyzes the reaction between a pyrene-based alcohol (e.g., 1-pyrenebutanol) and butyric acid, or between 1-pyrenebutyric acid and an alcohol. mdpi.com

Lipases are widely used for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity. mdpi.com For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a highly efficient catalyst for producing various esters. mdpi.commdpi.com The synthesis of p-coumarate fatty esters has been achieved through lipase-catalyzed transesterification of ethyl p-coumarate with various fatty alcohols at 75 °C under reduced pressure. mdpi.com Similarly, ibuprofen (B1674241) derivatives have been synthesized by lipase-catalyzed esterification with polyalcohols to enhance hydrophilicity. mdpi.com

This approach can be directly applied to this compound synthesis. A plausible biocatalytic route would involve the esterification of 1-pyrenebutyric acid or the transesterification of a simple alkyl ester of 1-pyrenebutyric acid. These enzyme-catalyzed reactions proceed under mild conditions, minimizing by-product formation and offering high selectivity. core.ac.uk The development of chemo-enzymatic processes, such as the two-step synthesis of oxygenated propenylbenzene derivatives involving lipase-catalyzed epoxidation followed by microbial oxidation, demonstrates the potential for creating complex functionalized molecules through sustainable methods. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. lcms.cz For this compound, with a molecular formula of C₂₀H₁₆O₂, the calculated monoisotopic mass is 288.1145 u.

HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to detect the molecular ion ([M]⁺) or common adducts such as the protonated molecule ([M+H]⁺, mass 289.1223 u) or the sodium adduct ([M+Na]⁺, mass 311.1043 u). The instrument measures these masses to within a few parts per million (ppm) of the theoretical values, which provides unambiguous confirmation of the molecular formula and rules out other potential formulas with the same nominal mass. researchgate.netnih.govresearchgate.net This technique has been successfully applied to confirm the structures of various pyrene derivatives. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The IR spectrum of this compound is dominated by characteristic absorptions for the ester group and the aromatic pyrene system.

The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, which typically appears in the range of 1735-1750 cm⁻¹ for aliphatic esters. orgchemboulder.comucalgary.caorgchemboulder.com Another key feature is the C-O stretching vibration of the ester, which usually appears as one or more bands in the 1000-1300 cm⁻¹ region. orgchemboulder.comorgchemboulder.com The aromatic pyrene moiety gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. A characteristic band for the pyrene unit may also be observed around 850 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000Medium-Weak
Carbonyl (C=O) Stretch1735 - 1750Strong
Aromatic C=C Stretch1450 - 1600Medium
Ester C-O Stretch1000 - 1300Strong
Pyrene Ring C-H Bend~ 850Medium

Note: Data are based on typical values for esters and pyrene derivatives. orgchemboulder.comucalgary.capressbooks.pub

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mpg.de By diffracting X-rays off a single crystal of this compound, it is possible to generate a detailed model of the molecular structure, including exact bond lengths, bond angles, and torsional angles.

While a crystal structure for the parent this compound is not publicly available, studies on closely related derivatives provide significant insight. For instance, single-crystal X-ray analysis of pyrene-based cyclophanes and other derivatives reveals important information about their solid-state conformation and intermolecular interactions. rsc.org A key feature often observed in the crystal packing of pyrene derivatives is the presence of strong intermolecular π–π stacking interactions, where the flat pyrene rings of adjacent molecules align face-to-face. nih.govresearchgate.net These interactions significantly influence the material's solid-state properties. X-ray analysis would confirm the conformation of the flexible butanoate chain and the planarity of the pyrene core, providing the ultimate proof of the molecular structure. worktribe.com

Photophysical Phenomena and Excited State Dynamics of Pyren 1 Yl Butanoate Systems

Electronic Absorption Characteristics and π-π* Transitions

Studies on copolymers incorporating pyrene (B120774) butanoate have identified characteristic absorption peaks at 317, 331, and 347 nm. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) confirm that π→π* transitions are the primary factor responsible for the electronic absorption characteristics of these molecules. researchgate.netresearchgate.net

Table 1: Molar Absorption Coefficients (ε) for a Pyrene-Pyridine Hybrid Derivative in CH₂Cl₂.
Wavelength (λmax, nm)Molar Absorption Coefficient (ε, M-1cm-1)

Fluorescence Emission Profiles and Vibronic Structure Analysis

The fluorescence emission of pyren-1-yl butanoate in its monomeric form is characterized by a well-defined vibronic structure. ruben-group.de This structured emission typically appears in the range of 370 nm to 420 nm. nih.govnih.govnih.gov Specific vibronic peaks for a pyrene-pyridine derivative have been recorded at approximately 373 nm and 393 nm at low temperatures, and at 374 nm, 393 nm, and 416 nm in dichloromethane (B109758) at room temperature. ruben-group.de The fluorescence emission spectrum of pyrene features five main vibronic bands, and the ratio of their intensities (specifically the I/III ratio) is sensitive to the polarity of the probe's microenvironment, a phenomenon known as the Ham effect. nih.govuwaterloo.ca However, attaching a butyl group, as in this compound, can reduce this sensitivity to solvent polarity compared to unmodified pyrene because it breaks the molecule's symmetry. uwaterloo.ca When the pyrene moiety is linked via a methylene (B1212753) bridge, the emission spectra are similar to those of parent alkyl pyrenes. researchgate.net

Table 2: Fluorescence Emission Maxima for a Pyrene-Pyridine Hybrid Derivative in CH₂Cl₂.
Wavelength (λmax, nm)Relative Intensity (a.u.)

Excimer Formation and Intermolecular Aggregation Phenomena

A hallmark of pyrene and its derivatives is the formation of an excimer, which is an excited-state dimer formed from the interaction of an excited monomer with a ground-state monomer. researchgate.netresearchgate.net This process is highly dependent on the proximity and orientation of the pyrene moieties. The excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the monomer emission, typically appearing at wavelengths ranging from 450 nm to 570 nm. nih.govnih.govnih.gov For example, polymers containing pyrene butanoate units show an intense excimer emission band at 570 nm, indicating intramolecular pyrene-pyrene interactions. nih.gov In other systems, this band has been observed around 460 nm, 480 nm, or 498 nm. ruben-group.de The formation of excimers is a primary excited-state decay pathway for pyrene in aggregated states, such as in crystalline nanoparticles. researchgate.net

Concentration-Dependent Excimerization

The formation of intermolecular excimers is a diffusion-controlled bimolecular process and is therefore highly dependent on the concentration of the fluorophore. researchgate.netresearchgate.net As the concentration of this compound in a solution increases, the probability of an excited monomer encountering a ground-state monomer within its fluorescence lifetime also increases, leading to a higher proportion of excimer emission relative to monomer emission. researchgate.netnih.gov Studies have shown that at concentrations of 1.0 mM and higher, pyrene derivatives can form static excimers. acs.org The excimer formation constant for 4-(1-pyrene)butanoate in water, representing the equilibrium between the excited-state and ground-state species, was determined to be 1.6 × 10⁴ M⁻¹. acs.orgresearchgate.net This is significantly larger than the ground-state dimerization constant (150 M⁻¹), indicating that aggregation is much more favorable in the excited state. acs.orgresearchgate.net

Solvent Polarity Effects on Excimer Formation

Solvent polarity plays a crucial role in the aggregation and subsequent excimer formation of this compound derivatives. acs.org The aggregation propensity is significantly reduced in organic cosolvents like methanol (B129727) or pyridine (B92270) compared to aqueous solutions, which suggests that hydrophobic interactions are a major driving force for aggregation. acs.orgresearchgate.net In systems containing amphiphilic pyrene derivatives, increasing the polarity of the solvent, for instance by adding water to an ethanol (B145695) solution, can induce aggregation and promote strong excimer emission. nih.gov For one such derivative, a distinct excimer band appeared at 498 nm when the water fraction reached 60% or more. A similar pyrene-based compound exclusively shows the characteristic excimer feature in water at approximately 478 nm. nih.gov This sensitivity of excimer formation to the surrounding environment makes pyrene-based probes valuable for studying molecular organization in various systems. nih.gov

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For this compound derivatives, this value can vary significantly depending on the molecular structure and the environment. Perfluorophenyl 4-(pyren-1-yl)butanoate (FPy), for example, exhibits a high solid-state quantum yield of 54.1%. chemrxiv.org In toluene (B28343) solution, the quantum yield remains high at 53.5%. chemrxiv.org The specific molecular packing in the crystalline state of some derivatives can prevent the formation of excimers, which often leads to concentration quenching, thus resulting in bright solid-state fluorescence. chemrxiv.org However, the introduction of heavy atoms like bromine and iodine can lead to fluorescence quenching, resulting in much lower solid-state quantum yields of 3.6% and 1.9% for the respective bromo- and iodo-phenyl butanoate derivatives. chemrxiv.org In some solvent systems, the quantum yield can be quite low; for example, an amphiphilic pyrene derivative showed quantum yields of only 0.01–0.04 in ethanol/water mixtures. researchgate.net

Table 3: Solid-State Fluorescence Quantum Yields (ΦF) for Phenyl 4-(pyren-1-yl)butanoate Derivatives. chemrxiv.org
CompoundQuantum Yield (ΦF, %)
Perfluorophenyl 4-(pyren-1-yl)butanoate (FPy)54.1
Phenyl 4-(pyren-1-yl)butanoate (PhPy)73.6
Naphthalen-2-yl 4-(pyren-1-yl)butanoate (NaPy)32.6
4-chlorophenyl 4-(pyren-1-yl)butanoate (ClPy)45.3
4-bromophenyl 4-(pyren-1-yl)butanoate (BrPy)3.6
4-iodophenyl 4-(pyren-1-yl)butanoate (IPy)1.9

Time-Resolved Fluorescence Spectroscopy and Excited State Lifetimes

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of molecules. Pyrene and its derivatives are known for their exceptionally long fluorescence lifetimes, which can extend up to hundreds of nanoseconds in deaerated solutions. researchgate.net This long lifetime is a key factor that facilitates the diffusion-controlled process of excimer formation. nih.gov The fluorescence decay of pyrene derivatives is often complex and can be fitted to a multi-exponential function, indicating the presence of multiple excited-state species or decay pathways. For example, the decay lifetimes for the monomer and excimer fluorescence of a pyrene butyric acid derivative in an aqueous solution were determined to be 9 ns and 78 ns, respectively. researchgate.net The lifetime of other pyrene butanoate derivatives has been reported to be around 5 ns. researchgate.net In another study, a free pyrene-functionalized ligand in acetonitrile (B52724) exhibited a bi-exponential decay with lifetimes of 2.1 ns and 11.7 ns. nih.gov The excimer itself has a long fluorescence lifetime (greater than 40 ns), which allows it to be distinguished from background fluorescence in complex environments using time-resolved techniques. nih.gov

Table 4: Fluorescence Lifetime Components for a Pyrene-Functionalized Ligand (HL1) in Acetonitrile (ACN).
Lifetime Component (τ)Value (ns)Contribution (%)

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) are fundamental processes that govern the de-excitation pathways of fluorescent molecules in the presence of other species. In systems involving this compound derivatives, these mechanisms are crucial for applications such as chemical sensing and the study of molecular interactions.

Photoinduced Electron Transfer (PET) is a process where an electron is transferred from a photoexcited donor to an acceptor (or vice-versa), leading to the formation of charge-separated species, often resulting in fluorescence quenching. rsc.orgias.ac.in The feasibility of PET is determined by the free energy change (ΔG_ET) of the process. In dyad systems where a pyrene moiety is linked to another chromophore, such as porphyrin, PET can occur upon selective excitation of the pyrene. The excited pyrene can act as an electron donor, quenching the emission of the acceptor. rsc.org This process is highly sensitive to the surrounding environment; for instance, the PET process from an excited pyrene to a porphyrin moiety was found to be suppressed when the molecule binds to DNA, leading to a marked enhancement in porphyrin emission. rsc.org

Intermolecular PET is also observed when pyrene derivatives interact with electron-donating or -accepting molecules in their vicinity. For example, the fluorescence of (E)-9-(4-nitrostyryl)anthracene, a D-π-A system, is quenched by the electron donor N,N-diethylaniline (DEA) in a non-polar solvent through a diffusion-controlled PET process. ias.ac.in This leads to the formation of radical ion pairs. ias.ac.in The stability of these charge-separated states is influenced by the molecular structure, with extended π-conjugation helping to delocalize the charge and slow down the charge recombination process. ias.ac.in

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor and an acceptor molecule. hamamatsu.com The efficiency of this dipole-dipole interaction is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring nanoscale distances. libretexts.orgresearchgate.net For FRET to occur, there must be a spectral overlap between the emission of the donor and the absorption of the acceptor. hamamatsu.com

In systems designed with a pyrene donor and a suitable acceptor, FRET is a dominant de-excitation pathway. Dendronized porphyrins featuring a pyrene donor and a porphyrin core acceptor linked by a C4-butanoate chain demonstrate highly efficient FRET. researchgate.net Upon excitation, the pyrene's fluorescence is extremely weak because its energy is efficiently transferred to the porphyrin core. researchgate.net The most significant factor influencing the FRET rate in these constructs is the distance separating the pyrene and porphyrin units. researchgate.net Changes in fluorescence intensity of either the donor (decrease) or the acceptor (increase) can be monitored to study dynamic processes like protein-protein interactions or conformational changes. hamamatsu.com

Process Description Key Factors Typical Application
PET Electron transfer between a photoexcited molecule and another molecule, leading to ion pair formation and often fluorescence quenching. rsc.orgias.ac.inRedox potentials of donor/acceptor, solvent polarity, distance. iupac.orgRedox sensing, molecular switches.
FRET Non-radiative energy transfer from an excited donor to a ground-state acceptor via dipole-dipole coupling. hamamatsu.comlibretexts.orgDonor-acceptor distance (r⁻⁶ dependence), spectral overlap, relative orientation of dipoles. hamamatsu.comlibretexts.orgMolecular rulers, biosensors, studying macromolecular conformation. hamamatsu.comresearchgate.net

Aggregation-Induced Emission (AIE) and Enhancement Mechanisms

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (luminogens) are induced to emit intensely upon aggregation in a poor solvent or in the solid state. nih.gov This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many planar aromatic dyes like pyrene, which form non-emissive excimers upon aggregation. researchgate.netresearchgate.net

Derivatives of this compound have been shown to exhibit AIE characteristics. A pyrene-phosphonate conjugate synthesized from pyrene butyric acid chloride is a notable example. mdpi.com In a good solvent like acetonitrile, the compound is weakly fluorescent. However, with the gradual addition of water (a poor solvent), the fluorescence intensity increases significantly, peaking at high water fractions. mdpi.com This enhancement is attributed to the formation of nano-aggregates, which restricts intramolecular rotations within the molecule. mdpi.com These rotations, particularly around the single bonds in the linker chain, typically serve as non-radiative decay channels in the dissolved state. By physically locking these rotations, the aggregation process blocks the non-radiative pathways and opens up the radiative decay channel, resulting in strong fluorescence. researchgate.netmdpi.com

Similarly, a pyrene Schiff base derivative, which is almost non-fluorescent in solution due to efficient PET and intramolecular rotation, becomes highly emissive in an aggregated state. researchgate.net The aggregation is thought to inhibit the PET process, contributing to the fluorescence enhancement. researchgate.net

The key mechanism for AIE in these systems is the Restriction of Intramolecular Motion (RIM) . This includes the inhibition of dynamic processes that would otherwise lead to non-radiative de-excitation.

System Solvent System Observation Proposed Mechanism
Pyrene-phosphonate conjugate mdpi.comAcetonitrile/WaterWeak fluorescence in pure ACN; emission intensity increases up to 80-90% water fraction.Formation of nano-aggregates (~142 nm), Restriction of Intramolecular Motion (RIM).
Pyrene Schiff base researchgate.netOrganic Solvents/WaterFluorescence is quenched in organic solvents but increases enormously with up to 90% water addition.Aggregation inhibits PET and restricts intramolecular rotation of the imine C-N bond.
3,3-diphenyl-2-[4-(pyren-1-yl)phenyl]acrylonitrile nih.govTHF/WaterWeakly fluorescent in pure THF; fluorescence is ~50 times stronger at 90% water content.Restriction of active intramolecular rotations in the aggregated state.

Mechanoluminescence (Triboluminescence) in this compound Materials

Mechanoluminescence (ML), or triboluminescence, is the emission of light in response to a mechanical stimulus such as grinding, shearing, or stretching. chemrxiv.org This property is often linked to the crystalline structure of the material. Specifically, piezoelectricity in non-centrosymmetric polar crystals is a key driver for ML.

Remarkably, achiral derivatives of this compound have been engineered to exhibit strong mechanoluminescence. chemrxiv.orgresearchgate.net A prominent example is perfluorophenyl 4-(pyren-1-yl)butanoate (FPy) . Although the FPy molecule itself is achiral, it can self-assemble through a process of spontaneous symmetry breaking into chiral, polar crystals. chemrxiv.org The formation of these polar superstructures is crucial; when mechanical stress is applied (e.g., by scraping or grinding), the piezoelectric effect generates a local electric field that excites the pyrene luminophores, leading to visible light emission. chemrxiv.org

Further research has shown that this is not an isolated case. By replacing the perfluorophenyl group with other aromatic moieties, a library of pyrene-based butanoate esters has been synthesized, several of which display ML. For instance, phenyl 4-(pyren-1-yl)butanoate (PhPy) also assembles into a chiral polar crystalline phase and exhibits mechanoluminescence. chemrxiv.org In contrast, related structures that crystallize into nonpolar or centrosymmetric space groups are silent in mechanoluminescence, highlighting that polarity, rather than just chirality, is a critical design principle for ML materials. chemrxiv.org

The luminescence observed is typically the monomeric emission from the pyrene unit. researchgate.net The specific packing in the crystal lattice prevents the formation of pyrene excimers, which would otherwise quench the emission. researchgate.net The pressure-dependent photophysical properties, or piezochromism, of related pyrene derivatives have also been studied, showing a red-shift in fluorescence with increasing pressure due to the decreased intermolecular distances within the crystal's π-stacks. bohrium.comnih.gov This further underscores the sensitivity of the emissive properties of pyrene-based solids to mechanical forces.

Compound Molecular Chirality Crystal Structure Mechanoluminescence (ML)
Perfluorophenyl 4-(pyren-1-yl)butanoate (FPy) chemrxiv.orgAchiralChiral, PolarYes, intense ML upon grinding.
Phenyl 4-(pyren-1-yl)butanoate (PhPy) chemrxiv.orgAchiralChiral, PolarYes
4-chloro-2,3,5,6-tetrafluorophenyl 4-(pyren-1-yl)butanoate (ClPy) chemrxiv.orgresearchgate.netAchiralChiral, PolarYes
4-bromo-2,3,5,6-tetrafluorophenyl 4-(pyren-1-yl)butanoate (BrPy) chemrxiv.orgresearchgate.netAchiralChiral, PolarYes

Computational Chemistry and Theoretical Investigations of Pyren 1 Yl Butanoate

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometries

Density Functional Theory (DFT) is a fundamental computational method used to determine the ground-state electronic structure and optimized geometry of molecules. mdpi.comepfl.ch By solving the Kohn-Sham equations, DFT provides a balance between accuracy and computational cost, making it suitable for systems like Pyren-1-yl butanoate. mdpi.com Calculations are typically performed using a combination of a functional (e.g., B3LYP, PBE0, ωB97X-D) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). researchgate.netresearchgate.netresearchgate.net

The choice of functional is critical; for instance, long-range corrected functionals like ωB97X-D are often employed to accurately describe non-covalent interactions, which are significant in pyrene-containing systems. unica.it The resulting optimized geometry is the foundation for further calculations, including vibrational frequencies, electronic properties, and excited-state behavior.

Table 1: Representative Geometrical Parameters of this compound from DFT Calculations

ParameterDescriptionTypical Calculated Value
C-C (pyrene) Bond lengths within the aromatic pyrene (B120774) ring.~1.38 - 1.45 Å
C-O (ester) Bond length of the carbonyl carbon to the ester oxygen.~1.35 Å
C=O (ester) Bond length of the carbonyl double bond.~1.21 Å
C-O-C (ester) Bond angle of the ester linkage.~116°
Dihedral Angle Torsional angle between the pyrene ring and the butanoate chain.Variable, depends on conformation

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules. nih.govmdpi.com It is used to calculate vertical excitation energies, which correspond to absorption maxima (λmax) in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For this compound, TD-DFT calculations reveal that the primary electronic transitions are of a π → π* nature, localized mainly on the pyrene chromophore. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are typically distributed across the pyrene ring system. The butanoate group generally has a smaller contribution to these frontier orbitals but can subtly influence their energies. researchgate.netresearchgate.net

While powerful, TD-DFT has known challenges in accurately predicting the energies of certain excited states in polycyclic aromatic hydrocarbons like pyrene, particularly the relative ordering of the ¹Lₐ and ¹Lₑ states. nih.gov The choice of functional significantly impacts the accuracy of the results, with hybrid and long-range corrected functionals often providing better agreement with experimental data. nih.govmdpi.com These calculations are crucial for understanding the photophysical behavior, such as fluorescence, of this compound.

Table 2: Calculated Excited State Properties of Pyrene Derivatives using TD-DFT

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S₀ → S₁ (¹Lₑ) ~3.31~374~0.02HOMO → LUMO+1 / HOMO-1 → LUMO
S₀ → S₂ (¹Lₐ) ~3.68~337~0.45HOMO → LUMO
S₀ → S₃ (¹Bₑ) ~4.50~275~1.70Multiple

Note: These are representative values for the pyrene chromophore; the butanoate substituent causes minor shifts. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

In an MEP map of this compound, distinct regions of electrostatic potential would be visible.

Negative Potential (Red/Yellow): These regions are typically found around the electronegative oxygen atoms of the carbonyl group in the butanoate chain, indicating sites susceptible to electrophilic attack. researchgate.netnih.gov

Positive Potential (Blue): The hydrogen atoms of the pyrene ring and the alkyl chain would show positive potential, marking them as sites for nucleophilic attack. researchgate.net

The MEP map provides a clear rationale for the non-covalent interactions that govern the molecule's behavior. For instance, the negative potential on the carbonyl oxygen suggests its role as a hydrogen bond acceptor. nih.gov The distinct potential distribution across the molecule is fundamental to understanding its solubility, receptor binding, and self-assembly. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Self-Assembly Prediction

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. systalium.eumdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and intermolecular processes like self-assembly. rsc.orgplos.org

For this compound, the flexible butanoate linker allows for a wide range of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformers and the energy barriers between them. researchgate.netrsc.org This is crucial for understanding how the molecule behaves in solution or when interacting with other molecules.

Furthermore, MD simulations can predict how multiple this compound molecules might aggregate. Due to the large, flat pyrene ring, the molecule has a strong tendency to form π-π stacks. nih.govmdpi.com Simulations can model this self-assembly process, showing how molecules orient themselves to maximize favorable van der Waals and π-stacking interactions, which can lead to the formation of dimers, aggregates, or more complex structures. unica.itacs.org

Quantum Chemical Descriptors for Reactivity and Photophysical Correlations

From the electronic structure data obtained via DFT, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. mdpi.comrasayanjournal.co.in These descriptors provide a conceptual framework for understanding the molecule's chemical behavior.

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. informaticsjournals.co.in

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.netinformaticsjournals.co.in

Ionization Potential (I): Approximated as -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -E(LUMO), it is the energy released when an electron is added.

Global Hardness (η): Calculated as (I - A) / 2, it measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap. rasayanjournal.co.in

Electronegativity (χ): Calculated as (I + A) / 2, it describes the ability of the molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): This descriptor quantifies the energy lowering of a molecule when it accepts electrons, indicating its electrophilic nature.

These descriptors are invaluable for correlating the electronic structure with observed photophysical properties and predicting how the molecule will interact in different chemical environments. rasayanjournal.co.ininformaticsjournals.co.in

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance for this compound
HOMO-LUMO Gap (ΔE) E(LUMO) - E(HOMO)Indicates electronic transition energy and chemical reactivity. A relatively small gap is expected due to the pyrene system. researchgate.net
Global Hardness (η) (I - A) / 2Measures stability. The pyrene system's aromaticity contributes to its moderate hardness. rasayanjournal.co.in
Chemical Potential (μ) -(I + A) / 2Indicates the "escaping tendency" of electrons from the system.
Electrophilicity Index (ω) μ² / (2η)Quantifies the capacity to accept electrons; useful for predicting reactivity in charge-transfer processes.

Supramolecular Chemistry and Self Assembly of Pyren 1 Yl Butanoate Derivatives

Molecular Design Principles for Directed Self-Assembly

The rational design of pyren-1-yl butanoate derivatives is crucial for controlling their self-assembly into desired supramolecular structures. Key design principles involve the strategic modification of different parts of the molecule to influence intermolecular interactions.

The core structure of these derivatives typically consists of a pyrene (B120774) unit, a flexible linker (such as a butanoate chain), and a terminal functional group. chemrxiv.org The pyrene group primarily facilitates assembly through π-π stacking interactions. chinesechemsoc.org The flexible linker provides conformational freedom, allowing the molecule to adopt specific arrangements necessary for ordered packing. chemrxiv.org

One design strategy involves modifying the terminal group to introduce additional non-covalent interactions. For instance, the introduction of a perfluorophenyl group in perfluorophenyl 4-(pyren-1-yl)butanoate (FPy) promotes π-hole···π interactions, which act as "clamps" to facilitate the formation of helical columns. chemrxiv.org Replacing this group with phenyl or naphthyl moieties, as in phenyl 4-(pyren-1-yl)butanoate (PhPy) and naphthalen-2-yl 4-(pyren-1-yl)butanoate (NaPy) respectively, alters the packing and can lead to different crystalline phases. chemrxiv.org

Another principle is the introduction of atoms capable of forming specific directional bonds, such as halogen bonding. By replacing a fluorine atom in FPy with chlorine, bromine, or iodine, a series of analogues were synthesized: 4-chloro-2,3,5,6-tetrafluorophenyl 4-(pyren-1-yl)butanoate (ClPy), 4-bromo-2,3,5,6-tetrafluorophenyl 4-(pyren-1-yl)butanoate (BrPy), and 2,3,5,6-tetrafluoro-4-iodophenyl 4-(pyren-1-yl)butanoate (IPy). chemrxiv.org These modifications introduce halogen bonding as an additional controlling element in the self-assembly process. chemrxiv.org The accurate design of these organic building blocks is fundamental to creating large supramolecular structures with precise organization. rsc.org

The length and flexibility of the linker also play a significant role. For example, comparing perfluorophenyl 4-(pyren-1-yl)butanoate (FPy) with perfluorophenyl 3-(pyren-1-yl)propanoate (FPy1), which has a shorter alkyl chain, reveals the impact of linker length on the final assembled structure. chemrxiv.org The interplay of these various interactions, directed by thoughtful molecular design, allows for the precise construction of complex supramolecular architectures.

Formation of Chiral Crystalline Phases and Polar Superstructures

The self-assembly of achiral this compound derivatives can lead to the spontaneous formation of chiral crystalline phases. chemrxiv.org This phenomenon, known as spontaneous symmetry breaking, results in homochiral superstructures from molecules that lack intrinsic chirality. chemrxiv.org For example, achiral molecules like perfluorophenyl 4-(pyren-1-yl)butanoate (FPy) have been designed to self-assemble into chiral crystals. chemrxiv.org

Research has shown that derivatives such as phenyl 4-(pyren-1-yl)butanoate (PhPy) and naphthalen-2-yl 4-(pyren-1-yl)butanoate (NaPy) can crystallize in the monoclinic space group P21, which belongs to a chiral polar point group. chemrxiv.org The formation of these chiral phases is often driven by the adoption of a chiral conformation by the molecules, which then propagate through the crystal lattice. chemrxiv.org

The alignment of these chiral structures can result in the formation of polar superstructures. When homochiral columns of molecules align in parallel, the resulting superstructure possesses a net dipole moment and is considered polar. chemrxiv.org Conversely, an antiparallel alignment of these columns leads to a nonpolar superstructure. chemrxiv.org The polarity of the crystal can be a critical design principle for new materials with specific properties, such as mechanoluminescence. chemrxiv.org

The formation of these ordered structures is not limited to simple derivatives. Pyrene-containing oligopeptides have been shown to form supramolecular chiral columnar liquid crystals through one-dimensional self-assembly. nih.govacs.org In these systems, the chirality of the resulting superstructure can be tuned by the interplay of intermolecular hydrogen bonding and electron donor-acceptor interactions. nih.govacs.org

Role of Non-Covalent Interactions (e.g., π-π Stacking, C-H···O Hydrogen Bonds, Halogen Bonding)

A variety of non-covalent interactions work in concert to direct the self-assembly of this compound derivatives into ordered supramolecular structures. The combination and relative strength of these interactions determine the final architecture.

π-π Stacking: The large, electron-rich surface of the pyrene moiety makes π-π stacking a dominant driving force for aggregation. chinesechemsoc.org In the solid state, pyrene derivatives often exhibit face-on packing with short π-π contacts. mpg.de These interactions are crucial for the formation of columnar and layered structures. chemrxiv.orgacs.org For instance, in the self-assembly of perfluorophenyl 4-(pyren-1-yl)butanoate (FPy), π-hole···π interactions between the perfluorophenyl and pyrenyl groups, with distances of 3.3–3.4 Å, act as "clamps" that facilitate the formation of helical columns. chemrxiv.org

C-H···O Hydrogen Bonds: These interactions play a significant role in stabilizing the self-assembled structures of this compound derivatives. In the case of FPy, a helical network of C-H···O hydrogen bonds with distances of 2.4–2.6 Å forms between the carbonyl and methylene (B1212753) groups of the flexible linker. chemrxiv.org This network contributes to the formation of supramolecular helical columns. chemrxiv.org The amide bonds in other pyrene derivatives also contribute to hydrogen bonding, which positively influences the self-assembly process. mdpi.com

Halogen Bonding: The introduction of halogen atoms into the molecular structure provides an additional tool for directing self-assembly. Halogen bonding (XB) is a directional interaction between a halogen atom (the XB donor) and a Lewis base (the XB acceptor). acs.org In derivatives like 4-chloro-2,3,5,6-tetrafluorophenyl 4-(pyren-1-yl)butanoate (ClPy), 4-bromo-2,3,5,6-tetrafluorophenyl 4-(pyren-1-yl)butanoate (BrPy), and 2,3,5,6-tetrafluoro-4-iodophenyl 4-(pyren-1-yl)butanoate (IPy), the halogen atoms can participate in interactions that reinforce and extend the crystalline structures. chemrxiv.orgscispace.com Although sometimes considered a weaker interaction compared to hydrogen bonding, halogen bonding can play a significant role in the crystal design of supramolecular frameworks. mdpi.com

The cooperative action of these non-covalent forces—π-π stacking, C-H···O hydrogen bonds, and halogen bonding—is essential for the formation of stable and well-defined supramolecular architectures from this compound derivatives. chemrxiv.orgmdpi.com

Impact of Molecular Conformation and Linker Flexibility on Packing

The conformation of the molecule and the flexibility of the linker chain are critical factors that significantly influence the packing of this compound derivatives during self-assembly.

The flexible linker, such as the butanoate chain, connecting the pyrene moiety to another functional group confers conformational flexibility to the molecule. chemrxiv.org This flexibility allows the molecule to adopt either a cis or trans conformation, which can lead to different packing arrangements and crystal structures. chemrxiv.org Research has shown that the cis-conformation can lead to the formation of chiral and polar superstructures, while the trans-conformation may result in different symmetries. chemrxiv.org

The length of the alkyl chain in the linker also plays a crucial role. A comparison between perfluorophenyl 4-(pyren-1-yl)butanoate (FPy) and perfluorophenyl 3-(pyren-1-yl)propanoate (FPy1), which has one less methylene group, demonstrated the impact on molecular packing during self-assembly. chemrxiv.org Even a small change in linker length can alter the geometry and stability of the resulting supramolecular assembly. acs.org For instance, studies on phenanthridine-pyrene conjugates have shown that the linker length affects the molecule's flexibility, intramolecular conformation, and spectroscopic properties. irb.hrnih.gov

Furthermore, the introduction of different functional groups can influence the molecular conformation and subsequent packing. In a study of two cholesterol-containing pyrene derivatives, the presence or absence of a single methylene spacer between the pyrene and cholesterol moieties resulted in different molecular conformations and steric bulkiness. acs.org This subtle structural change led to diverse intermolecular interactions, molecular packing, and ultimately, different self-assembly behaviors and properties. acs.org The steric effects of substituents can have a significant impact on the molecule's solid-state conformation, sometimes causing the pyrene scaffold itself to twist to accommodate the groups. mpg.de

Host-Guest Chemistry and Encapsulation Studies (e.g., in metalla-cages)

The pyrene moiety of this compound and its derivatives can act as a guest molecule for encapsulation within various supramolecular hosts, particularly metalla-cages. scispace.comrsc.org This host-guest chemistry is driven by the favorable interactions between the hydrophobic pyrene unit and the cavity of the host.

Hexanuclear arene ruthenium cages have been shown to encapsulate aromatic molecules. acs.orgresearchgate.net Specifically, methyl 4-(pyren-1-yl)butanoate has been successfully encapsulated within a triangular prismatic organometallic cation, [Ru6(p-PriC6H4Me)6(tpt)2(dhbq)3]6+. acs.orgresearchgate.net In this host-guest complex, the pyrene moiety is firmly trapped inside the cage's cavity, while the methyl butanoate "arm" dangles outside. acs.orgresearchgate.net This demonstrates that even with a functionalized aliphatic substituent, the pyrene unit can be selectively encapsulated. acs.orgresearchgate.net

The formation of these carceplexes (a complex where the guest is permanently entrapped) is confirmed by techniques such as 1H NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS). acs.orgresearchgate.netnih.gov The encapsulation is driven by π-π stacking interactions between the pyrene guest and the aromatic panels of the metalla-cage. acs.orgnih.gov

The design of the metalla-cage itself is crucial for effective guest binding. Isomeric pyrene-edged Fe(II)4L6 cages have shown very different host-guest properties. A cage based on a 1,6-pyrene scaffold provides a well-enclosed cavity suitable for encapsulating large hydrophobic guests like pyrene derivatives, whereas an isomeric cage with a 2,7-pyrene scaffold has a more open cavity and does not bind neutral guests effectively. acs.org This highlights the importance of cavity enclosure for strong host-guest interactions. acs.org

These encapsulation studies are significant as they open pathways for applications such as drug delivery. acs.orgrsc.org For example, pyrenyl-nucleoside derivatives, including 5'-(1-pyrenyl butanoate)-2'-deoxyuridine, have been encapsulated in water-soluble organometallic cages, rendering the lipophilic drug derivatives water-soluble and enhancing their cytotoxic activity against cancer cells. nih.govacs.org

Advanced Functional Materials and Device Applications of Pyren 1 Yl Butanoate

Molecular Sensors and Chemosensors

The pyrene (B120774) core of Pyren-1-yl butanoate is an excellent fluorophore for sensing applications. Its fluorescence is highly sensitive to the local environment and can be quenched or enhanced by the presence of specific analytes. mdpi.comnih.gov This property is harnessed in the development of chemosensors for a variety of targets.

Heavy Metal Ion Detection (e.g., Hg²⁺, Cu²⁺, Pb²⁺)

The detection of heavy metal ions is crucial due to their environmental and biological toxicity. nih.govresearchgate.net Fluorescent and colorimetric chemosensors based on organic molecules offer a sensitive and selective means for their detection. nih.gov Pyrene-based compounds are well-suited for this purpose, with the sensing mechanism often relying on fluorescence quenching or enhancement upon binding to a metal ion. nih.govmdpi.com

While direct studies on this compound for heavy metal detection are not extensively documented, research on closely related pyrene derivatives demonstrates the principle. These sensors typically incorporate a chelating group that binds the metal ion, bringing it into proximity with the pyrene fluorophore and inducing a change in its emission spectrum. For instance, pyrene derivatives functionalized with Schiff bases or triazole groups have been developed as "turn-off" or "turn-on" fluorescent sensors for ions like Cu²⁺, Fe²⁺, Hg²⁺, and Sn²⁺. mdpi.commdpi.com

A novel pyrene-based Schiff base ligand, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), exhibits a "turn-off" fluorescence response in the presence of Cu²⁺ and Fe²⁺ ions. mdpi.com Another study on a pyrene-based imine dimer, DPyH9, showed selective sensing capabilities for Sn²⁺ and Cu²⁺, with Cu²⁺ causing significant fluorescence quenching. mdpi.com A pyrene derivative bearing triazole groups was reported as a highly selective "turn-off" probe for Cu²⁺, Pb²⁺, and Hg²⁺. nih.gov The interaction between the sensor and the metal ion, often in a 1:1 or 2:1 stoichiometric ratio, leads to the detectable signal. mdpi.comresearchgate.net

Table 1: Performance of Pyrene-Based Derivatives in Heavy Metal Ion Detection Data presented is for related pyrene derivatives to illustrate the potential of the pyrene fluorophore in sensing applications.

Sensor Compound Target Ion(s) Detection Limit (LOD) Binding Constant (Kₐ) / Stoichiometry Reference
(Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) Cu²⁺ 0.42 μM 1:2 mdpi.com
(Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) Fe²⁺ 0.51 μM 1:2 mdpi.com
Pyrene-based imine dimer (DPyH9) Sn²⁺ 1.61 x 10⁻⁵ M 4.51 x 10⁶ M⁻¹ mdpi.com
Pyrene-based imine dimer (DPyH9) Cu²⁺ 4.73 x 10⁻⁵ M 4.03 x 10⁷ M⁻¹ mdpi.com
Pyrene-thiophene conjugate Hg²⁺ 30.6 nM 2:1 researchgate.net
Pyrene-based triazole probe Cu²⁺, Pb²⁺, Hg²⁺ nM range Not Specified nih.gov

Nitroaromatic Explosive Detection (e.g., DNT, TNT)

The sensitive and selective detection of nitroaromatic compounds (NACs), which are common components of explosives, is a significant area of research for security and environmental monitoring. researchgate.netresearchgate.net Highly fluorescent pyrene-based materials have emerged as effective chemosensors for this purpose. nih.govmdpi.com The detection mechanism is typically based on fluorescence quenching, where the electron-deficient nitroaromatic analyte interacts with the electron-rich pyrene fluorophore, leading to a "turn-off" signal. researchgate.netresearchgate.net This interaction can occur through photo-induced electron transfer (PET) or the formation of a ground-state complex. researchgate.netresearchgate.net

Research has focused on incorporating pyrene derivatives into various material formats, such as nanofibers and microspheres, to enhance sensitivity and create practical sensor devices. nih.govrsc.org For example, flexible nanonets composed of PVP/pyrene/APTS/rGO demonstrated an 81% quenching efficiency towards TNT vapor (~10 ppb). rsc.org Similarly, pyrene-linked microspheres have been used for the sensitive detection of 2,4,6-trinitrotoluene (B92697) (TNT), 2,4-dinitrotoluene (B133949) (DNT), and 2,4,6-trinitrophenol (TNP) in fully aqueous media. nih.gov The quenching efficiency is often quantified by the Stern-Volmer constant (Kₛᵥ), with higher values indicating greater sensitivity. nih.govresearchgate.net

Table 2: Quenching Constants for Nitroaromatic Detection by Pyrene-Based Sensors Data presented is for related pyrene derivatives to illustrate the sensing capabilities of the pyrene moiety.

Sensor Material Analyte Stern-Volmer Constant (Kₛᵥ) Detection Limit (LOD) Reference
Pyrene-linked PBEMA microspheres TNT 1.33 x 10⁵ M⁻¹ Not Specified nih.gov
Pyrene-linked PBEMA microspheres DNT 1.076 x 10⁵ M⁻¹ Not Specified nih.gov
Pyrene-linked PBEMA microspheres TNP 2.451 x 10⁵ M⁻¹ Not Specified nih.gov
Pyrene-based AIE material (PAP) TNP 4.7 x 10⁵ M⁻¹ 16 nM researchgate.net
Pyrene over polyethersulfone (Py-PES) Picric Acid (PA) 1.263 x 10⁶ M⁻¹ 23 nM mdpi.com
Pyrene over polyethersulfone (Py-PES) TNT 1.80 x 10⁵ M⁻¹ 160 nM mdpi.com
Pyrene over polyethersulfone (Py-PES) DNT 7.52 x 10⁴ M⁻¹ 400 nM mdpi.com

Optical Oxygen Sensing and Pressure-Sensitive Paints

Pyrene and its derivatives are extensively used for optical oxygen sensing due to their long fluorescence lifetimes, high quantum yields, and significant sensitivity to oxygen quenching. researchgate.net The principle relies on the quenching of the fluorophore's luminescence by molecular oxygen, a process that reduces both the intensity and decay time of the emission. researchgate.netmdpi.com This relationship forms the basis for Pressure-Sensitive Paints (PSPs), which are optical sensors used in aerodynamic testing to map surface pressure distributions. researchgate.neticas.org

A derivative closely related to this compound, 1-decyl-4-(1-pyrenyl) butanoate (DPB), was synthesized and studied for its photophysical properties. researchgate.net The emission of DPB was found to be effectively quenched by oxygen, and its performance was compared with that of pyrene and 1-pyrene butyric acid in silicone polymer coatings. researchgate.net Such pyrene esters have been suggested as potential substitutes for pyrene in PSPs. researchgate.net The butanoate chain and other ester modifications can help to prevent the degradation issues seen with pure pyrene, such as loss due to diffusion and sublimation, by allowing for covalent bonding to a polymer binder. researchgate.net The development of PSPs with low temperature sensitivity is a key research goal, as luminescence is intrinsically dependent on temperature. nasa.gov

Table 3: Comparison of Pyrene-Based Compounds for Oxygen Sensing

Compound Matrix Key Finding Reference
1-decyl-4-(1-pyrenyl) butanoate (DPB) Silicone Polymer Emission effectively quenched by oxygen; potential substitute for pyrene in PSPs. researchgate.net
Pyrene-1-butyric acid Silicone Polymer Used as a comparison for DPB's oxygen sensor performance. researchgate.net
Pyrene Silicone Rubber (PDMS) Exhibits fluorescence quenching by oxygen, but can suffer from photodegradation. researchgate.net
PtTFPP in Fluoroacrylic Polymer (FIB) Fluoroacrylic Polymer A common PSP luminophore with low temperature dependence. nasa.gov

Organic Electronics and Optoelectronic Devices

The electronic and photophysical properties of the pyrene core make it a highly promising building block for organic electronic devices. uky.eduresearchgate.net Its high charge carrier transporting ability, chemical stability, and strong fluorescence are attractive for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). uky.eduresearchgate.net Chemical modification of the pyrene ring, such as through the addition of a butanoate group, allows for the tuning of molecular architecture and packing, which is a key factor in the performance of pyrene-based semiconductors. uky.edu

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, pyrene-based materials can function as the active light-emitting layer or as hole-transporting materials (HTMs). uky.edunih.gov As a blue-light-emitting chromophore, pyrene is particularly attractive for developing materials for full-color displays and lighting. researchgate.net While this compound itself is a foundational structure, more complex derivatives are often synthesized to optimize device performance. These derivatives are frequently designed to have a twisted conformation to interrupt π-conjugation, leading to intense deep-blue emission with high quantum yields. rsc.org

For example, 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) has been reported as an efficient and thermally stable material for a deep-blue-emitting layer in OLEDs. rsc.org A device using this material achieved pure blue fluorescence with a current efficiency of 3.9 cd A⁻¹. rsc.org Another class of materials involves appending pyridine (B92270) units to the pyrene core to create functional HTMs. nih.gov A device using 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine as the HTM showed a maximum current efficiency of 22.4 cd/A and a high external quantum efficiency (EQE) of 9%. nih.gov These examples highlight the versatility of the pyrene scaffold in designing high-performance OLEDs.

Table 4: Performance of OLEDs with Pyrene-Based Materials

Pyrene-Based Material Role in OLED Max. Current Efficiency (ηc) External Quantum Efficiency (EQE) Emission Color (CIE Coordinates) Reference
4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) Emitting Layer 3.9 cd/A Not Specified Deep Blue (0.15, 0.13) rsc.org
9,10-di(pyren-1-yl)anthracene (PyAnPy) Emitter Not Specified 5.48% Deep Blue (0.15, 0.06) rsc.org
2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) Hole-Transporting Material 22.4 cd/A 9% Not Specified nih.gov

Organic Field-Effect Transistors (OFETs)

The high charge carrier mobility of the pyrene unit makes it a candidate for use as the active semiconducting material in OFETs. uky.eduresearchgate.net These devices are fundamental components of flexible, low-cost electronics. sciengine.comfrontiersin.org Research has explored various pyrene derivatives, from single pyrene crystals to more complex asymmetric structures, to create both p-type and ambipolar transistors. uky.edursc.org

Solution-processed OFETs are of particular interest due to their potential for low-cost manufacturing. sciengine.com Materials based on pyrene have been successfully incorporated into these devices. For instance, the same 4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) material used in OLEDs also functions as an active channel layer in organic thin-film transistors (OTFTs). rsc.org An ambipolar OFET based on a single crystal of 1,3,6,8-tetraphenylpyrene (B79053) (TPPy) achieved hole and electron mobilities of 0.34 and 7.7 × 10⁻² cm² V⁻¹ s⁻¹, respectively. researchgate.net The performance of OFETs is critically dependent on the interface between the semiconductor and the electrodes, and the molecular design of the pyrene derivative plays a key role in optimizing these interactions. sciengine.com

Table 5: Performance of OFETs with Pyrene-Based Materials

Pyrene-Based Material Device Type Hole Mobility (µh) Electron Mobility (µe) Reference
1,3,6,8-tetraphenylpyrene (TPPy) Single-Crystal Ambipolar OFET 0.34 cm² V⁻¹ s⁻¹ 7.7 x 10⁻² cm² V⁻¹ s⁻¹ researchgate.net
4,4′-di(pyren-1-yl)-1,1′-biphenyl (DBP) Organic Thin-Film Transistor Performance Data Not Specified Performance Data Not Specified rsc.org
Asymmetric Pyrene Derivatives Organic Field-Effect Transistor Up to 0.17 cm² V⁻¹ s⁻¹ Not Applicable rsc.org

Organic Solar Cells (OSCs)

The pyrene nucleus, with its extended π-conjugation and excellent photophysical properties, is a structural motif of significant interest in the field of organic electronics and photovoltaics. uky.eduresearchgate.net Its derivatives have been explored for various roles in organic electronic devices, including as hole-transporting materials and as components in donor-acceptor conjugated polymers for the active layer in organic solar cells. whiterose.ac.uknih.gov The inherent charge carrier mobility and chemical stability of the pyrene core make it an attractive building block for designing novel materials for OSCs. researchgate.net

However, a review of scientific literature indicates that while the broader class of pyrene derivatives is actively researched for OSC applications, specific studies focusing on the direct application of this compound as a primary donor, acceptor, or interfacial layer material in organic solar cells are not prominent. The research in this area tends to focus on more complex, functionalized pyrene derivatives designed to have specific electronic properties, such as tailored energy levels (HOMO/LUMO) and broader absorption spectra, which are critical for high-efficiency photovoltaic devices. whiterose.ac.ukrsc.org

Stimuli-Responsive Materials

Stimuli-responsive materials, which can alter their physical or chemical properties in response to external triggers, are a cornerstone of advanced functional systems. rsc.org These "smart" materials are being developed for a wide range of applications, including controlled drug delivery, sensors, and molecular switches. The stimuli can be diverse, including changes in pH, temperature, light, or, of particular interest, electrical potential (voltage). rsc.org

A key application for stimuli-responsive materials is in the creation of delivery systems where a payload can be released in a controlled manner. Voltage-gated systems, which use an electrical potential as the trigger, offer precise temporal and spatial control over the release process. researchgate.net

Recent research has demonstrated a novel strategy for constructing a redox-responsive (voltage-gated) thin polymer layer where a derivative of this compound is a key functional component. rsc.orgresearchgate.net In this system, a smart surface is created based on the selective oligomerisation of picolinium-derived polymer chains that are tethered to a surface, such as gold or glassy carbon. researchgate.net

The core concept involves the synthesis of a specific monomer, 1-(Pyridin-4-yl)ethyl 4-(pyren-1-yl)butanoate . rsc.orgresearchgate.net This molecule is designed to act as a cleavable probe. The pyridinium (B92312) part of the molecule is susceptible to a Minisci-type reaction, where it can be selectively modified by aryl radicals generated electrochemically. This process forms a thin oligomer layer on an electrode surface. rsc.org The this compound group is essentially the "cargo" held by this system.

The application of a specific voltage to the electrode initiates a redox process. This stimulus causes the fragmentation of the picolinium probe, leading to the rapid and near-quantitative release of the covalently tethered this compound from the surface. rsc.org This approach represents a promising method for creating densely packed "smart" release interfaces for the controlled, on-demand delivery of molecules. researchgate.net

Interactive Table: Components of the Voltage-Gated Delivery System

ComponentChemical Name/TypeFunction in the SystemReference
Probe Molecule 1-(Pyridin-4-yl)ethyl 4-(pyren-1-yl)butanoateForms the monomer unit containing the payload; cleaves upon redox stimulus. rsc.orgresearchgate.net
Payload This compound moietyThe molecule to be released from the surface upon voltage application. rsc.org
Reactive Unit Picolinium (pyridinium derivative)Acts as the central element for oligomer chain formation and as the redox-sensitive trigger for fragmentation. rsc.org
Stimulus Electrical Potential / VoltageTriggers the redox reaction that causes the fragmentation of the probe and release of the payload. researchgate.net
Surface Gold (Au) or Glassy CarbonServes as the electrode and the substrate onto which the responsive polymer layer is grafted. researchgate.net

Biochemical Research Applications of Pyren 1 Yl Butanoate Analogues As Molecular Probes

Fluorescent Labeling of Biomolecules (e.g., proteins, nucleic acids) for Research Studies

Pyrene (B120774) analogues are widely used as fluorescent labels to study the structure, function, and dynamics of biomolecules like proteins and nucleic acids. axispharm.com The butanoate linker provides a flexible spacer and a reactive carboxyl group (or can be modified to have other reactive groups) for covalent attachment to the target biomolecule.

Proteins: In protein studies, pyrene derivatives are often used to label specific amino acid residues. A common strategy involves modifying the probe to react with sulfhydryl groups on cysteine residues. nih.gov The sensitivity of pyrene's fluorescence spectrum to the polarity of its microenvironment is a key advantage. axispharm.com When a pyrene-labeled protein undergoes a conformational change, folding, or interaction with another molecule, the pyrene probe may move to a more hydrophobic (less polar) or hydrophilic (more polar) environment. This change is reflected in the fine structure of its monomer fluorescence emission spectrum, allowing researchers to monitor these dynamic processes. axispharm.com Furthermore, by labeling a protein with two pyrene molecules, the formation of an excimer can be used to detect changes in the distance between the two labeled sites, providing insights into protein folding and oligomerization. nih.gov

Nucleic Acids: Similarly, pyrene-functionalized nucleotides can be incorporated into DNA and RNA strands to study their structure and folding. nih.govnih.gov The pyrene moiety can be attached to the sugar or the base of a nucleotide. nih.gov When a nucleic acid strand folds into a specific three-dimensional structure, pyrene labels at different positions can be brought into close proximity, leading to excimer emission that signals the folded state. nih.gov The ratio of the monomer to excimer emission intensity can provide quantitative information about the folding equilibrium. This approach has been instrumental in monitoring complex RNA folding processes in real-time. nih.gov

Probing Cellular Microenvironments and Organelle-Specific Oxygen Measurement in Research Models

The long fluorescence lifetime of pyrene makes it an excellent probe for sensing molecular oxygen, as oxygen is an efficient quencher of its excited state. nih.gov This property has been harnessed to measure oxygen concentrations in various environments, including within living cells and specific organelles.

To achieve organelle-specific measurements, pyrene butanoate analogues are conjugated with targeting moieties. For instance, a probe named (1"-pyrene butyl)-2-rhodamine ester was specifically designed to accumulate in mitochondria. documentsdelivered.com In this system, the fluorescence lifetime of the pyrene chromophore is measured. In the absence of oxygen (degassed conditions), the lifetime is at its maximum. As the concentration of oxygen increases, it quenches the pyrene fluorescence, causing a measurable decrease in its lifetime. documentsdelivered.com This relationship allows for the quantification of local oxygen levels in the immediate vicinity of the probe.

Another strategy involves linking pyrene derivatives to a triphenylphosphonium (TPP+) salt, a lipophilic cation that causes the probe to accumulate within the mitochondria due to the organelle's negative membrane potential. tandfonline.comnih.gov These targeted probes enable researchers to monitor oxygen levels specifically within the mitochondria, which is crucial for studying cellular respiration and the generation of reactive oxygen species (ROS). tandfonline.comnih.gov

Table 1: Oxygen-Dependent Fluorescence Lifetime of a Mitochondria-Targeted Pyrene Probe

ConditionPyrene Fluorescence Lifetime (nanoseconds, ns)Reference
Normal Cellular Environment90 ns documentsdelivered.com
Under Oxygen Atmosphere62 ns documentsdelivered.com
Degassed (Oxygen-free)130 ns documentsdelivered.com

Derivatization Strategies for Enhanced Chromatographic Analysis of Complex Biological Mixtures (e.g., HPLC-FLD of triterpenoids)

Many biologically active compounds, such as triterpenoids, lack strong chromophores or fluorophores, making them difficult to detect at low concentrations using standard High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detectors (FLD). xjtu.edu.cnresearchgate.netresearchgate.net Chemical derivatization with a fluorescent tag is a powerful strategy to overcome this limitation.

Pyrene-containing reagents are ideal for this purpose due to their high molar absorptivity and fluorescence quantum yield. xjtu.edu.cn In this method, the analyte of interest (e.g., a triterpenoid (B12794562) containing a carboxylic acid or hydroxyl group) is chemically reacted with a pyrene-based derivatizing agent before HPLC analysis. This reaction covalently attaches the highly fluorescent pyrene tag to the analyte. The resulting derivative can then be detected with extremely high sensitivity by an HPLC system equipped with a fluorescence detector (HPLC-FLD). This pre-column derivatization can lower the limits of detection by several orders of magnitude compared to direct UV detection, enabling the quantification of trace amounts of these compounds in complex biological samples like plant extracts or plasma. researchgate.net

Table 2: Pyrene-Based Reagents for HPLC-FLD Analysis of Triterpenoids

Derivatization ReagentTarget AnalytesAchieved Limit of Detection (LOD)Reference
9-Anthryldiazomethane (ADAM)*Ursolic acid, Oleanolic acid, Betulinic acid~100x lower than HPLC-UV researchgate.net
2-(2-(pyren-1-yl)-1H-benzo[d]imidazole-1-yl)-ethyl-p-toluenesulfonate (PBIOTs)Seven different triterpene acids0.67–1.08 ng/mL xjtu.edu.cn

*Note: 9-Anthryldiazomethane is an anthracene-based reagent, but its application principle is directly analogous to pyrene-based reagents used for the same purpose of adding a fluorescent tag for HPLC-FLD analysis of triterpenoids.

Investigations into Bioconjugation Mechanisms

The application of pyren-1-yl butanoate analogues as molecular probes relies on their ability to be linked to biomolecules, a process known as bioconjugation. The mechanisms for this conjugation are based on well-established chemical reactions targeting specific functional groups present in biomolecules.

Esterification and Amidation: The carboxylic acid group of the butanoate linker is a common site for conjugation. It can be activated and reacted with primary amines (-NH2), such as the epsilon-amino group of lysine (B10760008) residues in proteins or amino-modified nucleic acids, to form stable amide bonds. Similarly, it can react with hydroxyl (-OH) groups, found on serine, threonine, or tyrosine residues in proteins and the sugar backbone of nucleic acids, to form ester linkages. This is a primary mechanism for derivatizing triterpenoids, which often possess hydroxyl or carboxyl functional groups. xjtu.edu.cn

Sulfhydryl Modification: For targeting cysteine residues in proteins, the pyrene probe is typically modified with a maleimide (B117702) or iodoacetamide (B48618) group. For example, N-(1-pyrenyl)maleimide reacts specifically with the sulfhydryl (-SH) group of cysteine to form a stable thioether bond, providing a highly selective method for protein labeling. nih.gov

These varied conjugation strategies provide a versatile toolkit for attaching pyrene-based probes to a wide range of biological targets, enabling detailed investigations into their structure and function.

Environmental Fate and Degradation Research of Pyrene and Its Derivatives Contextual

Microbial Biodegradation Pathways of Pyrene (B120774) (as a Parent Compound)

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. nih.gov Numerous bacteria, fungi, and microalgae have demonstrated the ability to break down pyrene, utilizing it as a source of carbon and energy. ub.eduoup.com The effectiveness of this biodegradation is influenced by environmental conditions and the metabolic capabilities of the microorganisms involved. gavinpublishers.com The metabolic pathways are distinctly different under aerobic and anaerobic conditions.

Aerobic Degradation Mechanisms and Enzymatic Pathways

Under aerobic conditions, the biodegradation of pyrene is primarily initiated by oxygenase enzymes, which incorporate oxygen into the aromatic ring system. researchgate.net This initial step is crucial for destabilizing the stable aromatic structure.

Key Enzymatic Steps:

Initial Oxidation: The process typically begins with the action of a dioxygenase enzyme, which attacks the pyrene molecule. oup.comresearchgate.net For instance, in various Mycobacterium species, dioxygenation at the C-4 and C-5 positions (the K-region) of pyrene produces cis-4,5-dihydroxy-4,5-dihydropyrene. mdpi.comnih.gov Some pathways also involve monooxygenases, which can lead to the formation of trans-dihydrodiols. researchgate.net

Dehydrogenation: A dihydrodiol dehydrogenase then rearomatizes the ring by oxidizing the dihydrodiol to form a diol, such as 4,5-dihydroxypyrene. researchgate.net

Ring Fission: The dihydroxylated ring is now susceptible to cleavage. Ring-cleavage dioxygenases catalyze this step, breaking open the aromatic ring. This can occur via two main pathways:

Ortho-cleavage: The bond between the two hydroxyl-bearing carbons is broken.

Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved. researchgate.net This cleavage results in the formation of intermediates like phenanthrene-4,5-dicarboxylic acid. researchgate.net

Further Degradation: The resulting ring-fission products undergo a series of further enzymatic reactions, including decarboxylation and oxidation. researchgate.net These steps progressively break down the complex structure into smaller, simpler molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. researchgate.net

A variety of bacterial genera have been identified as potent pyrene degraders, with Mycobacterium being one of the most extensively studied. nih.govoup.com For example, Mycobacterium vanbaalenii PYR-1 can mineralize pyrene and utilizes multiple pathways for its breakdown. mdpi.comnih.gov Proteomic studies have identified numerous enzymes that are induced in the presence of pyrene, confirming their role in the degradation pathway. researchgate.net

Table 1: Key Enzymes in Aerobic Pyrene Degradation

Enzyme ClassSpecific Enzyme ExampleFunctionReference
Ring-hydroxylating Dioxygenase Pyrene Dioxygenase (e.g., NidA/NidB)Initial oxidation of the pyrene ring researchgate.netmdpi.com
Dihydrodiol Dehydrogenase cis-4,5-pyrene-dihydrodiol dehydrogenaseRearomatization to form dihydroxypyrene researchgate.net
Ring-cleavage Dioxygenase Intradiol/Extradiol DioxygenaseCleavage of the dihydroxylated aromatic ring researchgate.netresearchgate.net
Aldehyde Dehydrogenase Aldehyde DehydrogenaseOxidation of aldehyde intermediates researchgate.net
Decarboxylase Phenanthrene-4,5-dicarboxylic acid decarboxylaseRemoval of carboxyl groups researchgate.net

Anaerobic Degradation Mechanisms and Challenges

The biodegradation of pyrene in the absence of oxygen is a more challenging process and is less understood than its aerobic counterpart. researchgate.net The chemical stability of the aromatic ring makes it difficult to break without oxygen as a co-substrate for oxygenases. asm.org However, several anaerobic mechanisms have been identified, often occurring under nitrate-reducing, sulfate-reducing, or methanogenic conditions. asm.org

Key Mechanisms and Challenges:

Initial Activation: A significant challenge in anaerobic degradation is the initial activation of the highly stable pyrene molecule. Unlike aerobic pathways, which use oxygenation, anaerobic pathways must employ different strategies. For some PAHs, this involves carboxylation, where a carboxyl group is added to the aromatic ring. asm.org For pyrene specifically, reduction of the ring has been observed as an initial step. For instance, the bacterium Klebsiella sp. LZ6 was found to reduce pyrene to 4,5-dihydropyrene, which was then cleaved to form phenanthrene. rsc.org

Reductive Pathway: Following initial activation, the aromatic rings are typically reduced (hydrogenated) before cleavage. This process overcomes the high resonance energy of the aromatic system, making it susceptible to subsequent hydrolytic cleavage. asm.org

Slow Degradation Rates: Anaerobic degradation of pyrene is generally much slower and less efficient than aerobic degradation. researchgate.net The energy yield from anaerobic metabolism is lower, which can limit microbial growth and the rate of pollutant removal. researchgate.net

Incomplete Pathways: For many anaerobic pyrene-degrading microorganisms, the complete metabolic pathway to mineralization has not been fully elucidated. ub.eduresearchgate.net Research has identified some intermediate metabolites, but a comprehensive understanding of all the enzymatic steps is often lacking. researchgate.netrsc.org For example, while strains like Clostridium sp. ER9 have shown the ability to metabolize a high percentage of pyrene, the detailed biochemical reactions remain largely unclear. researchgate.net

Despite these challenges, research continues to identify novel anaerobic bacteria and consortia capable of degrading pyrene, highlighting the potential for bioremediation in anoxic environments like deep sediments and contaminated aquifers. researchgate.netrsc.org

Role of Pyren-1-YL Butanoate Structure in Environmental Persistence and Transformation

The environmental fate of a pyrene derivative like this compound is determined not only by the pyrene core but also by the nature of its substituent—in this case, a butanoate ester group attached at the C-1 position. While specific degradation studies on this compound are not available, its transformation can be inferred from research on other substituted PAHs and ester-containing compounds.

The structure of this compound introduces several factors that influence its environmental behavior compared to the parent pyrene molecule:

Ester Linkage as a Point of Attack: The ester bond is a key functional group that can be targeted by microbial enzymes. The initial step in the biodegradation of many ester-containing compounds is hydrolysis, catalyzed by esterase enzymes, which are widespread in microorganisms. mdpi.comresearchgate.net This reaction would cleave the ester bond of this compound, yielding 1-hydroxypyrene (B14473) and butyric acid.

1-Hydroxypyrene: This metabolite is a well-known product of pyrene metabolism in many organisms and would likely be further degraded through established PAH pathways. gavinpublishers.com

Butyric acid: This short-chain fatty acid is readily biodegradable and can be quickly mineralized by a wide range of microorganisms under both aerobic and anaerobic conditions.

Influence of the Alkyl Chain: The butanoate group includes a four-carbon alkyl chain. Studies on other aromatic esters, such as phthalates, have shown that the length of the alkyl side chain significantly affects biodegradability. Generally, esters with shorter alkyl chains are more rapidly degraded than those with longer chains. researchgate.netresearchgate.net The four-carbon chain of butanoate is relatively short, suggesting it would not present a major obstacle to degradation and may even enhance the molecule's bioavailability compared to more complex alkyl esters.

Future Outlook and Emerging Research Frontiers for Pyren 1 Yl Butanoate

Rational Design of Next-Generation Pyren-1-YL Butanoate Architectures with Tunable Properties

The future of this compound research lies in the deliberate design of new molecular structures to control their electronic and photophysical characteristics. uky.edu By strategically modifying the chemical framework, scientists aim to create next-generation materials with tailored functionalities. uky.edu This involves altering the substitution patterns on the pyrene (B120774) core, which can influence molecular packing and, consequently, charge carrier mobilities, a key factor for semiconductor applications. uky.edu

One approach involves the synthesis of analogues where the fluorine atom at the para-position of a fluorinated phenyl butanoate derivative is replaced with chlorine, bromine, or iodine. chemrxiv.org This substitution retains key interaction sites while introducing new properties. chemrxiv.org Another strategy involves replacing a perfluorophenyl group with phenyl or naphthyl groups, leading to different self-assembly behaviors and chiral crystal structures. chemrxiv.org The conformational flexibility of the linker connecting the pyrene and butanoate moieties also plays a significant role in determining the final molecular packing. chemrxiv.org

Furthermore, the creation of donor-acceptor dyads, where this compound acts as a component, allows for the investigation of photoinduced electron transfer processes. chemrxiv.org The photophysical properties of these systems can be fine-tuned by adjusting the length and nature of the branches in dendritic structures, which affects the quantum yield, fluorescence lifetime, and redox potentials. uky.edu These rational design principles are crucial for developing advanced materials for applications in organic electronics and beyond. uky.edu

Integration into Advanced Hybrid Materials and Nanostructures

This compound and its derivatives are increasingly being integrated into a variety of advanced hybrid materials and nanostructures, expanding their potential applications. The pyrene moiety's strong, non-covalent affinity for graphitic surfaces, such as graphene and carbon nanotubes (CNTs), makes it an excellent anchor for functionalizing these nanomaterials. nih.govresearchgate.net This π-π stacking interaction is exploited to create novel hybrid materials with combined properties. nih.govresearchgate.net

Key areas of integration include:

Graphene-based Biosensors: this compound derivatives are used to create linkers that anchor to graphene surfaces. nih.gov This functionalization is a key step in developing sensitive electronic biosensors for detecting proteins and other biomolecules. nih.govresearchgate.net The pyrene group ensures stable attachment to the graphene, while other parts of the molecule can be designed to bind to specific targets. nih.gov

Conductive Hydrogels: In the development of self-healing and conductive hydrogels, pyrene moieties are incorporated into polymer chains. rsc.org These pyrene groups facilitate the homogeneous dispersion of single-walled carbon nanotubes (SWCNTs) within the hydrogel matrix, which is crucial for achieving electrical conductivity. rsc.org

Nanoparticles and NanoGUMBOS: this compound can be incorporated into nanoparticles and a novel class of materials called nanoGUMBOS (nanomaterials from a Group of Uniform Materials Based on Organic Salts). acs.orgrsc.org These crystalline nanoparticles exhibit unique photophysical properties, such as excited-state aggregation-induced emission (ESAIE), due to the controlled stacking of pyrene units. rsc.orgnih.gov

Metal-Organic Frameworks (MOFs): The tunability of pyrene-functionalized ligands is being explored for the creation of functional MOFs. acs.org By incorporating this compound derivatives into the ligand structure, it's possible to influence the spin-transition behavior of the resulting metal complexes. acs.org

These examples highlight the versatility of this compound as a building block for creating sophisticated hybrid materials with applications ranging from electronics to biomedical devices.

Multi-Stimuli Responsive this compound Systems

Emerging research is focused on developing this compound systems that can respond to multiple external stimuli, such as pH, temperature, and the presence of specific ions or biomolecules. This responsiveness is often linked to changes in the aggregation state of the pyrene units, leading to detectable changes in their fluorescence properties. rsc.orgnih.gov

One notable area of development is in the creation of "smart" nanoparticles. For instance, nanoGUMBOS derived from this compound have shown ion-exchange responsive behavior. acs.org The presence of certain anions can cause the disintegration of the nanoparticle structure, freeing the pyrene fluorophores and altering the emission signal, which presents a new avenue for sensing and delivery applications. acs.org

In the context of biomolecule detection, pyrene-based nanoGUMBOS have demonstrated the ability to respond to the presence of macromolecules like heparin and protamine. rsc.orgnih.gov Interestingly, interaction with heparin can lead to the disintegration of pyrene excimers, a phenomenon that can be harnessed for sensitive detection in aqueous and serum albumin media. rsc.orgnih.gov

Furthermore, the design of pyrene-containing polymers can lead to materials that respond to changes in their environment. For example, hydrogels containing this compound derivatives can exhibit self-healing properties, where the dynamic nature of the chemical bonds allows the material to repair itself upon damage. rsc.org The development of these multi-stimuli responsive systems opens up possibilities for advanced sensors, drug delivery vehicles, and adaptive materials.

Mechanistic Elucidation of Complex Photophysical and Supramolecular Phenomena

A deep understanding of the fundamental photophysical and supramolecular processes involving this compound is crucial for optimizing its performance in various applications. A key area of investigation is the mechanism of excimer formation, where an excited-state pyrene molecule interacts with a ground-state molecule to form a transient dimer that emits light at a longer wavelength than the monomer. chemrxiv.orgpsu.edu

Recent studies have employed time-dependent density functional theory (TD-DFT) to explore the conformational dynamics of the pyrene excimer. chemrxiv.org These computational approaches have identified multiple stable excimer geometries and revealed that rapid structural reorganization dominates the excimer's photophysics. chemrxiv.org The formation of a stacked-twisted conformer is believed to be responsible for the characteristic red-shifted and structureless fluorescence emission. chemrxiv.org

Experimental and theoretical studies on the pyrene dimer have revealed two distinct pathways for excimer formation in the gas phase. rsc.org One pathway involves local relaxation with oscillations in the stacking distance, while the other involves larger amplitude shifts that lead to a perfectly stacked dimer. rsc.org The surrounding environment, such as in a crystal lattice, can significantly influence these dynamics. rsc.org

Furthermore, the self-assembly of this compound derivatives into chiral superstructures is another complex phenomenon under investigation. chemrxiv.org The formation of these structures is driven by a combination of noncovalent interactions, including C-H···O hydrogen bonds and π-hole···π interactions. chemrxiv.org The conformation of the flexible linker also plays a critical role in directing the molecular packing and the resulting chirality. chemrxiv.org A thorough mechanistic understanding of these processes will enable the rational design of this compound-based materials with precisely controlled properties.

Expanding Applications in Biomedical Research Tools and Environmental Monitoring

The unique fluorescent properties of this compound make it a valuable tool in biomedical research and a promising candidate for environmental monitoring applications. chemimpex.comgoogle.com Its ability to form excimers, whose emission is sensitive to the local environment, is a key feature exploited in these areas. rsc.orgmdpi.com

Biomedical Research Tools:

Fluorescent Labeling: this compound derivatives, such as 1-Pyrenebutyric acid N-hydroxysuccinimide ester, are used as fluorescent labels for proteins, peptides, and nucleic acids. chemimpex.commendelchemicals.com This labeling allows researchers to track the interactions and dynamics of these biomolecules in living cells and other experimental setups. chemimpex.com

Biosensors: The compound is a key component in the development of biosensors. chemimpex.com For example, it can be used as a crosslinker in bioconjugation to attach biomolecules to surfaces, which is essential for creating biosensing platforms. chemimpex.com Pyrene-functionalized graphene field-effect transistors are being developed for the sensitive and selective detection of bacteria like E. coli and for identifying protein biomarkers. nih.govresearchgate.net

Drug Delivery: this compound derivatives can be used to conjugate therapeutic agents to targeting ligands, potentially enhancing the specificity and efficacy of drug delivery systems. chemimpex.com

Environmental Monitoring:

Oxygen Sensing: Pyrene and its derivatives are utilized as fluorophores in oxygen sensors. google.com The fluorescence of pyrene is quenched by oxygen, and this property can be used to measure oxygen concentrations in various environments.

Detection of Pollutants: The sensitivity of pyrene's fluorescence to its surroundings suggests potential for developing sensors for environmental pollutants. universiteitleiden.nl

Q & A

Q. What are the established protocols for synthesizing Pyren-1-YL butanoate with high yield and purity?

To synthesize this compound, a typical protocol involves esterification of pyren-1-ol with butanoyl chloride under anhydrous conditions. Key steps include:

  • Reaction Conditions : Use a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane at 0–5°C for 12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures ensures high purity (>98%) .
  • Characterization : Confirm identity via 1^1H/13^13C NMR (e.g., pyrenyl proton signals at δ 8.1–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and photophysical properties?

  • Structural Analysis : NMR spectroscopy (pyrenyl protons), FT-IR (ester C=O stretch at ~1740 cm1^{-1}), and X-ray crystallography (if single crystals are obtainable) .
  • Photophysical Properties : UV-Vis spectroscopy (absorption maxima ~345 nm for pyrene derivatives) and fluorescence spectroscopy (emission at ~395 nm in non-polar solvents) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and differential scanning calorimetry (DSC) for melting point consistency .

Q. How do solvent polarity and temperature affect the stability of this compound in storage?

  • Stability Testing : Conduct accelerated degradation studies under varied conditions (e.g., 40°C/75% RH for 4 weeks) .
  • Key Findings : this compound is stable in aprotic solvents (e.g., DMSO, THF) but undergoes hydrolysis in aqueous buffers (pH < 5 or > 9) .
  • Methodology : Monitor degradation via HPLC and compare kinetic rate constants (kobsk_{\text{obs}}) across solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φf\Phi_fΦf​) of this compound across studies?

  • Data Harmonization : Standardize measurement conditions (solvent, excitation wavelength, reference dyes) and validate using secondary standards (e.g., quinine sulfate) .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., oxygen quenching, impurities) and publish raw datasets in supplementary materials .
  • Collaborative Validation : Cross-laboratory reproducibility studies to isolate methodological discrepancies .

Q. What computational strategies are effective for predicting this compound’s reactivity in complex biological systems?

  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins (e.g., serum albumin) to predict binding affinities .
  • DFT Calculations : Optimize ground- and excited-state geometries to correlate with experimental photophysical data .
  • Integration with Experimental Data : Validate predictions using fluorescence quenching assays or isothermal titration calorimetry (ITC) .

Q. How can systematic approaches address the "Pyrene Paradox" in studies of this compound’s biological activity?

  • Context-Specific Analysis : Differentiate effects in in vitro (e.g., cell lines) vs. in vivo (e.g., metabolic clearance) models .
  • Dose-Response Studies : Establish threshold concentrations for pro- vs. anti-oxidant behavior using reactive oxygen species (ROS) assays .
  • Multi-Omics Integration : Couple transcriptomic/proteomic data with metabolomic profiling to identify pathway-specific interactions .

Methodological Considerations

  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing experimental parameters (e.g., stirring speed, drying time) in supplementary files .
  • Data Contradictions : Use sensitivity analyses (e.g., Monte Carlo simulations) to quantify uncertainty in kinetic or thermodynamic measurements .
  • Ethical Reporting : Disclose conflicts of interest and cite primary literature (not reviews) to maintain transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.